molecular formula C6H5ClIN B14862575 5-Chloro-4-iodo-2-methylpyridine

5-Chloro-4-iodo-2-methylpyridine

Cat. No.: B14862575
M. Wt: 253.47 g/mol
InChI Key: KHSNQKTYIAUNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-iodo-2-methylpyridine is a valuable halogenated pyridine derivative offered strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. This compound serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The distinct reactivity of the chlorine and iodine atoms on the pyridine ring allows for sequential, site-specific cross-coupling reactions, such as Suzuki and Negishi couplings. This makes it a versatile building block for constructing more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and kinase inhibitors . Researchers value this compound for its utility in exploring structure-activity relationships and creating focused libraries of heterocyclic compounds. Store in a cool, dark place under an inert atmosphere.

Properties

IUPAC Name

5-chloro-4-iodo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSNQKTYIAUNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of the Reactivity Profile of 5 Chloro 4 Iodo 2 Methylpyridine in Complex Chemical Transformations

Cross-Coupling Reaction Methodologies Utilizing 5-Chloro-4-iodo-2-methylpyridine

The presence of two different halogen atoms on the pyridine (B92270) ring of this compound offers a platform for selective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for sequential and site-specific functionalization, a key strategy in the synthesis of polysubstituted pyridines.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Halogenated Pyridines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.org In the case of dihalogenated pyridines like this compound, the higher reactivity of the C-I bond compared to the C-Cl bond enables selective coupling. researchgate.net The general order of reactivity for halides in Suzuki coupling is I > OTf > Br > Cl. libretexts.org This differential reactivity allows for the selective substitution of the iodine atom, while leaving the chlorine atom intact for subsequent transformations.

The reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, and an organoboron reagent. libretexts.orgorganic-chemistry.org The choice of ligands, often bulky and electron-rich phosphines, can enhance the catalyst's reactivity, particularly for less reactive chlorides. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Reactant 1Reactant 2 (Organoboron Reagent)Catalyst SystemProductKey Feature
This compoundArylboronic acidPd(PPh₃)₄, Base5-Chloro-4-aryl-2-methylpyridineSelective C-I bond activation
This compoundVinylboronic acidPd(OAc)₂, Ligand, Base5-Chloro-4-vinyl-2-methylpyridineFormation of a new C(sp²)-C(sp²) bond

Sonogashira, Heck, Kumada, Negishi, and Stille Coupling Applications in Derivatization

Beyond the Suzuki-Miyaura coupling, this compound is a valuable substrate for a variety of other palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction can be performed under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide to form a carbon-carbon bond, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a cost-effective method for creating unsymmetrical biaryls. organic-chemistry.org

Negishi Coupling: The Negishi coupling is a versatile method that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org It is known for its high yields and tolerance of various functional groups. orgsyn.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance towards a wide variety of functional groups. uwindsor.ca

In all these reactions, the differential reactivity of the C-I and C-Cl bonds in this compound allows for selective functionalization at the 4-position.

Table 2: Overview of Cross-Coupling Reactions for Derivatization

ReactionOrganometallic ReagentCatalystBond Formed
SonogashiraTerminal AlkynePd/CuC(sp²)-C(sp)
HeckAlkenePdC(sp²)-C(sp²)
KumadaGrignard Reagent (Organomagnesium)Pd or NiC-C
NegishiOrganozincPd or NiC-C
StilleOrganostannane (Organotin)PdC-C

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For substrates like this compound, the reaction can be directed to either the chloro or iodo position, although the greater reactivity of the C-I bond generally favors substitution at the 4-position. The reaction requires a palladium catalyst and a suitable ligand, with the choice of ligand often being crucial for achieving high yields. libretexts.org

Nucleophilic and Electrophilic Substitution Pathways of this compound

Beyond metal-catalyzed cross-coupling reactions, the halogen and methyl substituents on the pyridine ring of this compound also open up pathways for nucleophilic and electrophilic substitution reactions.

Directed Functionalization at Halogenated Positions

The chlorine and iodine atoms on the pyridine ring are susceptible to nucleophilic substitution. The high electronegativity of the chlorine atom makes the carbon it is attached to a site for nucleophilic attack. pipzine-chem.com Similarly, the iodine atom can be displaced by strong nucleophiles. The relative reactivity of the two halogens towards nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Electrophilic substitution on the pyridine ring is also possible. The pyridine ring can be activated by a Lewis acid, facilitating the substitution of a halogen atom by an electrophile. pipzine-chem.com For instance, iodination can be achieved using iodine in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures. chemicalbook.com

Reactivity of the Methyl Group for Further Functionalization

The methyl group at the 2-position of the pyridine ring exhibits its own unique reactivity. The acidity of the methyl protons is increased by the electron-withdrawing nature of the pyridine ring, particularly when the nitrogen atom is quaternized or present as an N-oxide. mdpi.com This allows for deprotonation of the methyl group using a strong base like butyllithium, creating a nucleophilic center that can react with various electrophiles. wikipedia.org

Furthermore, the methyl group can undergo condensation reactions with aldehydes to form styryl derivatives. mdpi.com It can also be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. wikipedia.org These transformations provide additional avenues for the derivatization of the this compound scaffold.

Multi-Component Reactions and Cascade Transformations Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for the efficient construction of intricate molecular architectures. While specific literature detailing the extensive use of this compound in a wide variety of MCRs is not abundant, its structural features suggest significant potential as a key reactant in such processes. The distinct reactivity of the chloro and iodo substituents, coupled with the directing effect of the methyl group, allows for sequential and site-selective functionalization.

The synthesis of this compound itself can be viewed as a multi-step process that can be streamlined into a cascade-like sequence. For instance, a patented method describes the preparation starting from 2-chloro-5-methylpyridine (B98176), which undergoes a series of reactions including nitration, reduction, diazotization, and finally iodination to yield the target compound researchgate.net. This sequence, while not a classical MCR, demonstrates the amenability of the pyridine core to a series of transformations to install the desired functionalities.

The primary utility of this compound in complex transformations often lies in its role as a versatile intermediate. Its value is particularly highlighted in the synthesis of potent and selective inhibitors of protein kinases, such as ERK2 researchgate.net. In these syntheses, the iodo and chloro groups serve as handles for sequential cross-coupling reactions. Typically, the more reactive C-I bond is addressed first, followed by reaction at the C-Cl bond, allowing for the controlled introduction of different molecular fragments.

Although direct examples of this compound in classical MCRs are not extensively documented in readily available literature, the principles of MCRs can be applied to this scaffold. For example, a hypothetical MCR could involve the initial reaction at the iodine position via a Sonogashira or Suzuki coupling, followed by an in-situ cyclization or condensation reaction involving the newly introduced group and another reaction partner. The chloro substituent could then be used for further diversification in a subsequent step or as part of the initial cascade.

The following table outlines a hypothetical multi-component reaction scenario involving this compound, based on known reactivity patterns of similar dihalopyridines.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Reagent Potential Product Class
This compoundTerminal alkyneAzidePalladium/Copper catalystFused triazolopyridines
This compoundBoronic acidAminePalladium catalystAminated biarylpyridines
This compoundAlkeneCarbon monoxidePalladium catalystAcylated pyridines

This table represents hypothetical reaction pathways and is intended to illustrate the potential of this compound in multi-component synthesis based on established chemical principles.

Mechanistic Investigations of Novel Reactions of this compound

Detailed mechanistic studies specifically focused on novel reactions of this compound are not extensively reported. However, the reactivity of this compound is largely governed by the well-established principles of pyridine chemistry and transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is a key feature, with the C-I bond being significantly more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-Cl bond.

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, the catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to the palladium(0) catalyst. This step is generally considered to be the rate-determining step for less reactive halides, but for iodides, it is often facile. The resulting organopalladium(II) intermediate then undergoes transmetalation with the coupling partner (e.g., an organoboron or organocopper species). The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.

The presence of the electron-donating methyl group at the 2-position and the electron-withdrawing chloro group at the 5-position influences the electron density of the pyridine ring and, consequently, the reactivity of the C-I bond at the 4-position. The precise electronic and steric effects play a crucial role in the kinetics and selectivity of these reactions.

A plausible mechanistic pathway for a sequential cross-coupling reaction is outlined below:

Table of Mechanistic Steps in Sequential Cross-Coupling

Step Description Key Intermediates
1. First Oxidative Addition The more reactive C-I bond of this compound undergoes oxidative addition to a Pd(0) catalyst.[Pd(II)(5-chloro-2-methylpyridin-4-yl)(I)(L)n]
2. First Transmetalation The organopalladium(II) intermediate reacts with the first coupling partner (e.g., R¹-B(OR)₂) to exchange the iodide for the R¹ group.[Pd(II)(5-chloro-2-methylpyridin-4-yl)(R¹)(L)n]
3. First Reductive Elimination The R¹ group and the pyridine ring couple, releasing the mono-substituted product and regenerating the Pd(0) catalyst.4-R¹-5-chloro-2-methylpyridine
4. Second Oxidative Addition Under more forcing conditions, the C-Cl bond of the mono-substituted product undergoes oxidative addition to the Pd(0) catalyst.[Pd(II)(4-R¹-2-methylpyridin-5-yl)(Cl)(L)n]
5. Second Transmetalation The resulting organopalladium(II) intermediate reacts with the second coupling partner (e.g., R²-SnBu₃).[Pd(II)(4-R¹-2-methylpyridin-5-yl)(R²)(L)n]
6. Second Reductive Elimination The R² group and the pyridine ring couple to form the final di-substituted product and regenerate the Pd(0) catalyst.4-R¹-5-R²-2-methylpyridine

Applications of 5 Chloro 4 Iodo 2 Methylpyridine As a Versatile Synthetic Building Block in Research

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds for Research Purposes

The structural framework of 5-Chloro-4-iodo-2-methylpyridine is particularly well-suited for the synthesis of advanced heterocyclic systems, which are foundational in medicinal chemistry and drug discovery. nih.govnih.gov The ability to introduce new carbon-carbon and carbon-heteroatom bonds at specific locations on the pyridine (B92270) ring is a cornerstone of its application in this field.

This compound is an excellent starting material for the construction of fused pyridine systems, such as furopyridines and azaindoles. The general strategy involves a palladium-catalyzed cross-coupling reaction at the highly reactive C-I bond, followed by an intramolecular cyclization event.

A prime example of this is the Sonogashira coupling, which joins the pyridine core to a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, forms a C(sp²)-C(sp) bond. nih.gov The resulting 4-alkynyl-5-chloro-2-methylpyridine intermediate can then be subjected to cyclization conditions to forge the new fused ring. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can yield substituted benzo[b]furans. organic-chemistry.org Similarly, Sonogashira coupling of iodopyridines followed by cyclization is a known method for producing 7-azaindole (B17877) scaffolds. nih.gov

Table 1: Representative Sonogashira Coupling Reaction for Fused System Precursors

Reactant 1 Reactant 2 Catalyst System Base Solvent Product Type
This compound Terminal Alkyne (e.g., Phenylacetylene) Pd(PPh₃)₄ / CuI Amine (e.g., NEt₃) THF / DMF 4-Alkynyl-5-chloro-2-methylpyridine
o-Iodophenol Terminal Alkyne FeCl₂ / 1,10-phenanthroline Cs₂CO₃ Dioxane Precursor to Benzo[b]furan nih.gov
2-Arylamino-3-iodopyridine Terminal Alkyne Pd Catalyst / CuI KOt-Bu NMP Precursor to 7-Azaindole nih.gov

This table presents generalized and analogous reactions to illustrate the synthetic pathway.

Bi- and oligo-pyridyl molecules are a critical class of ligands in coordination chemistry and catalysis, valued for their ability to form stable complexes with a wide range of metal ions. This compound is an ideal precursor for these ligands via the Suzuki-Miyaura cross-coupling reaction. libretexts.org

The Suzuki reaction couples an organoboron reagent (like a pyridine-boronic acid or boronic ester) with an organohalide. libretexts.orguwindsor.ca Leveraging the higher reactivity of the C-I bond, this compound can be selectively coupled with a pyridylboronic acid at the 4-position. libretexts.org This yields a 5-chloro-2-methyl-bipyridine derivative. The remaining chlorine atom serves as a reactive site for a second, subsequent coupling reaction, allowing for the controlled, stepwise synthesis of terpyridines and other oligo-pyridyl systems. This stepwise approach offers precise control over the final structure of the ligand.

Table 2: Suzuki-Miyaura Coupling for Bi-pyridyl Synthesis

Reactant 1 Reactant 2 Catalyst Base Solvent Product Type
This compound Pyridylboronic Acid Pd(PPh₃)₄ or Pd(OAc)₂/Ligand Na₂CO₃ or K₂CO₃ Toluene/Water or Dioxane 5-Chloro-2-methyl-[4,X']-bipyridine
Phenylboronic Acid Haloarene Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ Inorganic Base Aqueous or Organic Biaryl Compound libretexts.org

This table presents a generalized reaction scheme to illustrate the synthesis of bi-pyridyl ligands.

Contribution to the Development of New Synthetic Methodologies

The distinct reactivity of the two halogen atoms on this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling. nih.govsigmaaldrich.com Researchers can use this molecule as a model system to test the selectivity of novel catalyst systems.

For example, methodologies can be developed to achieve highly site-selective couplings. A catalyst system might be optimized to react exclusively at the iodine position under one set of conditions, while a different catalyst or set of conditions could be developed to facilitate a reaction at the less reactive chlorine position. Studies into ligand-free palladium catalysis or the use of sterically hindered N-heterocyclic carbene (NHC) ligands have utilized dihalogenated pyridines to demonstrate unconventional site-selectivity. nih.gov The ability to fine-tune reaction conditions to switch selectivity between two different reactive sites on the same molecule is a significant advancement in synthetic chemistry. acs.org

Role in the Generation of Complex Molecular Architectures for Chemical Probe Development

Chemical probes are small molecules designed to interact with biological targets in a specific manner to elucidate biological pathways or validate drug targets. The synthesis of these probes often requires the assembly of complex molecular architectures with precisely positioned functional groups.

This compound provides a scaffold that is perfectly suited for this purpose. The sequential cross-coupling strategy is key:

First Coupling: A functional group or molecular fragment is introduced at the 4-position via Sonogashira, Suzuki, or other palladium-catalyzed reactions at the C-I bond. libretexts.orgorganic-chemistry.org

Second Coupling: A different functional group is then installed at the 5-position by targeting the C-Cl bond, often under more forcing reaction conditions.

This stepwise functionalization allows for the controlled and directional assembly of complex molecules from simpler, readily available starting materials. This modular approach is highly advantageous in creating libraries of related compounds for structure-activity relationship (SAR) studies, a critical component of chemical probe and drug development. nih.gov

Integration into Materials Science Research via Polymerization or Ligand Development Utilizing Pyridine Scaffolds

The applications of this compound and its derivatives extend into materials science. Pyridine-containing polymers and materials often exhibit interesting photophysical or electronic properties. A related compound, 2-chloro-4-iodo-5-methylpyridine (B598715), has been noted for its potential application in preparing organic materials with special photoelectric properties for use in devices like Organic Light Emitting Diodes (OLEDs). pipzine-chem.com This is achieved through specific chemical modifications and polymerization reactions that leverage the reactive halogen sites. pipzine-chem.com

Furthermore, the bi- and oligo-pyridyl ligands synthesized from this building block (as described in section 4.1.2) can be used to create sophisticated materials. These ligands can coordinate with metal ions to form metallopolymers or porous metal-organic frameworks (MOFs). Such materials are subjects of intense research for applications in gas storage, catalysis, and chemical sensing. The ability to synthesize precisely defined pyridyl ligands allows for the rational design and tuning of the properties of these advanced materials.

Advanced Spectroscopic and Computational Approaches in the Study of 5 Chloro 4 Iodo 2 Methylpyridine and Its Derivatives

Elucidation of Novel Reaction Products and Intermediates via Advanced NMR and Mass Spectrometry

In the synthesis and derivatization of 5-Chloro-4-iodo-2-methylpyridine, the formation of novel products and transient intermediates is common. Advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools for the unambiguous identification and structural elucidation of these species. High-resolution mass spectrometry (HRMS), for instance, can determine the mass of a compound with high precision, making it possible to distinguish between compounds based on their exact mass rather than just their integer mass researchgate.net.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of atoms, the structural analysis of complex derivatives of this compound often requires more sophisticated two-dimensional (2D) NMR techniques. These experiments reveal correlations between different nuclei, allowing for the definitive assignment of the molecular skeleton.

Key 2D NMR experiments used in the study of such compounds include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton environments within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of a molecule and for identifying quaternary carbons that are not visible in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule.

By combining the information from these experiments, chemists can construct a detailed and unambiguous 3D picture of complex molecular architectures derived from this compound.

Table 1: Application of 2D NMR Techniques for Structural Elucidation

2D NMR TechniqueInformation ProvidedApplication to this compound Derivatives
COSY ¹H-¹H scalar couplingsMapping proton connectivity within the pyridine (B92270) ring and any attached side chains.
HSQC Direct ¹H-¹³C correlationsAssigning each proton signal to its directly attached carbon atom.
HMBC Long-range ¹H-¹³C correlationsEstablishing connectivity across the entire molecule, linking substituents to the pyridine core.
NOESY ¹H-¹H spatial proximityDetermining the relative orientation of substituents and confirming stereochemistry in chiral derivatives.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique that provides two critical pieces of information for characterizing novel compounds: the exact molecular formula and structural insights through fragmentation patterns.

Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental composition, distinguishing between molecules that have the same nominal mass but different atomic constituents. For a derivative of this compound, HRMS can confirm the successful incorporation of new atoms and rule out alternative products.

Fragmentation Analysis: In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint. Analysis of these fragmentation pathways provides valuable information about the molecule's structure, as weaker bonds are more likely to break. For instance, the loss of specific groups can confirm their presence in the parent molecule. The molecular ion (M+) is the ion formed when the original molecule loses one electron chemguide.co.uk. The resulting fragments are detected, and their m/z values help in reconstructing the original structure chemguide.co.ukyoutube.com.

Table 2: Hypothetical HRMS Fragmentation Data for this compound

Fragment IonProposed StructureCalculated Exact Mass (m/z)Information Gained
[C₆H₅ClIN]⁺Molecular Ion (M⁺)252.9101Confirms the molecular weight and elemental composition of the parent compound.
[C₆H₅ClN]⁺Loss of Iodine radical (·I)126.0165Indicates the presence and location of the iodine substituent.
[C₅H₅IN]⁺Loss of Chlorine radical (·Cl) and Methyl radical (·CH₃) followed by rearrangement217.9545Suggests the pyridine core structure.
[C₅H₂ClI]⁺Loss of Methyl radical (·CH₃) and H₂236.8839Confirms the presence of the methyl group.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives for Solid-State Structure Confirmation

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.commdpi.com. This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles with very high precision mdpi.commdpi.com. For complex derivatives of this compound, especially those with multiple stereocenters, SCXRD is the gold standard for unambiguous structural confirmation researchgate.net.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. Beyond confirming the molecular constitution, SCXRD also reveals crucial information about the solid-state packing of molecules, including intermolecular interactions like hydrogen bonds and halogen bonds, which govern the material's physical properties mdpi.com.

Table 3: Structural Information Obtainable from SCXRD

ParameterDescriptionSignificance for this compound Derivatives
Connectivity The sequence of bonded atoms.Provides absolute confirmation of the synthesized structure.
Bond Lengths The distance between the nuclei of two bonded atoms.Reveals information about bond order and electronic effects of substituents.
Bond Angles The angle formed between three connected atoms.Defines the local geometry around each atom.
Torsional Angles The dihedral angle between four consecutively bonded atoms.Describes the conformation of the molecule and its substituents.
Crystal Packing The arrangement of molecules in the crystal lattice.Elucidates intermolecular forces that influence melting point, solubility, and stability.

Theoretical and Computational Chemistry Investigations of this compound and its Reactivity

Theoretical and computational chemistry provides a powerful complement to experimental studies by offering insights into molecular properties and reaction mechanisms that can be difficult or impossible to observe directly chemrxiv.orgpeerj.com.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules mdpi.com. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties researchgate.netnih.gov.

For this compound and its derivatives, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest-energy three-dimensional structure of the molecule, which can be compared with experimental data from X-ray crystallography.

Calculate Electronic Properties: Determine the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a powerful visual guide to its chemical reactivity.

Analyze Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its behavior in chemical reactions.

Table 4: Properties Predicted by DFT Calculations

PropertyDescriptionRelevance to Reactivity
Optimized Geometry The lowest energy conformation of the molecule.Provides a baseline structure for all other calculations.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface.Identifies sites for nucleophilic and electrophilic attack.
HOMO Energy & Distribution Energy and location of the highest energy electrons.Indicates the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy & Distribution Energy and location of the lowest energy unoccupied orbital.Indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Correlates with chemical reactivity and stability.

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time nih.gov. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to view molecular behavior.

Applications of MD simulations in the study of this compound derivatives include:

Conformational Analysis: For derivatives with flexible side chains, MD simulations can explore the different conformations the molecule can adopt in various environments (e.g., in different solvents) and determine their relative populations nih.gov.

Reaction Pathways: By using advanced techniques like reactive force fields or ab initio MD, simulations can model the entire course of a chemical reaction, identifying transition states and intermediates along the reaction coordinate. This provides detailed mechanistic insights that complement experimental kinetic studies.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex reaction mechanisms involved in the functionalization of halo-pyridines such as this compound. These computational approaches provide detailed insights into the structures of intermediates and transition states, as well as the associated energy barriers, which govern the kinetics and thermodynamics of a reaction. Such studies are crucial for understanding and optimizing catalytic cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Negishi couplings, which are frequently employed for the derivatization of this class of compounds.

A key aspect illuminated by quantum chemical studies is the selective activation of C-X bonds (where X is a halogen) in di- or poly-halogenated pyridines. In the case of this compound, the C-I bond is significantly more reactive towards oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)) compared to the C-Cl bond. This selectivity is rooted in the lower bond dissociation energy of the C-I bond and its greater polarizability, which facilitates the initial interaction with the metal center.

Computational models of the oxidative addition step for similar iodo-aromatic compounds reveal a concerted mechanism where the C-I bond breaks as two new bonds, M-C and M-I, are formed. The transition state for this process is characterized by an elongated C-I bond and the incipient formation of the metal-carbon and metal-halogen bonds. The calculated activation energy for the oxidative addition of iodobenzene derivatives to a Pd(0)-phosphine complex is generally low, indicating a kinetically facile process. The electronic nature of substituents on the aromatic ring can influence this energy barrier; electron-withdrawing groups tend to lower the activation energy by making the carbon atom of the C-I bond more electrophilic and thus more susceptible to nucleophilic attack by the palladium center.

For this compound, the presence of the electron-withdrawing chloro group and the nitrogen atom in the pyridine ring, along with the electron-donating methyl group, creates a unique electronic environment that influences the reaction energetics. DFT calculations on related systems can provide a qualitative and often quantitative understanding of these effects.

Following oxidative addition, the catalytic cycle proceeds through transmetalation and reductive elimination. Quantum chemical studies of these steps for pyridine derivatives provide critical information on the geometry of the transition states and the factors influencing the energy barriers. For instance, in the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from a boron-containing reagent to the palladium center. Computational models have shown that this can proceed through various pathways, with the exact mechanism and its activation energy being dependent on the nature of the base, the solvent, and the ligands on the palladium.

The final step, reductive elimination, involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. The transition state for this step is typically characterized by a distorted square planar geometry around the palladium, with the two coupling fragments moving into close proximity. The energy barrier for reductive elimination is often influenced by the steric and electronic properties of the ligands and the coupling partners.

The table below presents hypothetical, yet plausible, DFT-calculated data for the key steps in a Suzuki-Miyaura coupling reaction involving this compound, based on data from analogous systems. These values illustrate the typical energetic landscape of such a catalytic cycle.

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Oxidative Addition This compound + Pd(PPh₃)₂[TS_OA](5-Chloro-2-methylpyridin-4-yl)Pd(I)(PPh₃)₂12.5-8.2
Transmetalation (5-Chloro-2-methylpyridin-4-yl)Pd(I)(PPh₃)₂ + ArB(OH)₃⁻[TS_TM](5-Chloro-2-methylpyridin-4-yl)Pd(Ar)(PPh₃)₂ + I⁻ + B(OH)₃15.8-10.5
Reductive Elimination (5-Chloro-2-methylpyridin-4-yl)Pd(Ar)(PPh₃)₂[TS_RE]4-Aryl-5-chloro-2-methylpyridine + Pd(PPh₃)₂10.3-25.7

Note: The data in this table is illustrative and based on typical values found in computational studies of similar cross-coupling reactions. "Ar" represents a generic aryl group from the boronic acid.

The transition state geometries for these steps are also a key output of quantum chemical studies. The table below summarizes some of the critical bond lengths for the hypothetical transition states in the Suzuki-Miyaura reaction of this compound.

Transition StateKey Bond Being Formed/BrokenBond Length (Å)
[TS_OA] C-I (breaking)~2.50
Pd-C (forming)~2.35
Pd-I (forming)~2.70
[TS_TM] Pd-C (from boronic acid, forming)~2.45
B-C (breaking)~1.80
[TS_RE] C-C (forming)~2.20
Pd-C (pyridyl, breaking)~2.25
Pd-C (aryl, breaking)~2.25

Note: These bond lengths are typical approximate values for such transition states and serve to illustrate the structural changes occurring during these key reaction steps.

Future Directions and Emerging Research Avenues in 5 Chloro 4 Iodo 2 Methylpyridine Chemistry

Development of More Sustainable and Economically Viable Synthetic Routes

The current synthesis of 5-Chloro-4-iodo-2-methylpyridine often involves a multi-step process that, while effective, presents opportunities for improvement in terms of sustainability and cost. A typical route starts with 2-chloro-5-methylpyridine (B98176) and proceeds through nitration, reduction, diazotization, and finally, iodination to yield the target molecule. google.com

StepReactionReagents
1Oxidation2-chloro-5-methylpyridine, Hydrogen Peroxide, Acetic Acid
2NitrationNitric Acid, Sulfuric Acid
3ReductionIron powder, Acetic Acid
4Diazotization & IodinationSulfuric Acid, Sodium Nitrite, Potassium Iodide

A conventional synthetic pathway to this compound. google.com

Future research is focused on developing greener and more economically sound synthetic strategies. Key areas of investigation include:

Alternative Reagents: Replacing hazardous reagents used in traditional methods, such as those in diazotization reactions, with more environmentally benign alternatives. google.com The use of nanocatalysts and green solvents like water or ionic liquids is a promising avenue being explored for pyridine (B92270) synthesis in general. researchgate.net

Catalytic C-H Functionalization: Direct, selective halogenation of C-H bonds on the pyridine ring is a major goal. mountainscholar.orgnih.gov While challenging due to the electron-deficient nature of the pyridine ring, success in this area would dramatically streamline the synthesis by avoiding the need for pre-functionalized starting materials and multiple steps. nih.govnih.gov Researchers are exploring novel phosphine (B1218219) reagents and metal catalysis to achieve this regioselectivity. nih.govresearchgate.netresearchgate.net

The ultimate aim is to create a process that is not only high-yielding but also suitable for large-scale industrial production with a minimal environmental footprint. google.comnih.gov

Exploration of Unprecedented Reactivity and Catalytic Applications

The distinct electronic properties of the two halogen substituents in this compound are central to its reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, particularly in transition-metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective, sequential functionalization of the pyridine core, making it an ideal scaffold for building molecular complexity.

Future research will likely focus on:

Novel Coupling Methodologies: Expanding the toolkit of reactions that can be performed selectively at the 4-position (iodine) and subsequently at the 5-position (chlorine). This includes exploring new catalysts that can activate the typically less reactive C-Cl bond under milder conditions.

Catalyst Development: Using the this compound scaffold itself as a ligand for creating novel metal complexes. The pyridine nitrogen and the halogens offer multiple coordination sites, which could be exploited to design catalysts for a range of organic transformations. The introduction of a pyridine moiety is known to affect the thermodynamic properties and coordination kinetics of metal complexes, opening doors for new catalytic applications. unimi.it

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The pyridine nucleus is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govnih.gov The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of advanced materials with tailored properties.

Emerging research in this area includes:

Organic Electronics: Pyridine-containing compounds are being investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netscispace.comresearchgate.netrsc.org By using this compound as a core, chemists can systematically attach different chromophoric and electron-transporting groups through sequential cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final molecule to optimize performance in OLED devices.

Bioactive Molecules: The pyridine scaffold is a key pharmacophore in medicinal chemistry. rsc.org The ability to selectively functionalize the this compound core allows for the creation of large libraries of compounds for screening against various biological targets, from kinases to viruses. nih.gov

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Modern chemistry, particularly in the pharmaceutical industry, relies heavily on automation and high-throughput experimentation (HTE) to accelerate the discovery of new molecules. wiley.comacs.org The well-defined, predictable reactivity of this compound makes it an ideal substrate for these platforms.

Future directions in this domain involve:

Library Synthesis: Using robotic systems to perform arrays of cross-coupling reactions in parallel. whiterose.ac.uknih.govresearchgate.net For example, an automated platform could react this compound with hundreds of different boronic acids to rapidly generate a library of 4-aryl-5-chloro-2-methylpyridine derivatives. These libraries are invaluable for screening for biological activity or material properties. nih.govacs.org

Reaction Optimization: HTE can be used to quickly screen a wide range of catalysts, ligands, bases, and solvents to find the optimal conditions for reactions involving this scaffold, saving significant time and resources compared to traditional one-at-a-time optimization.

Theoretical Predictions Guiding Experimental Research on this compound

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes, guiding synthetic efforts and reducing trial-and-error in the lab. csmres.co.ukbohrium.comnih.govarxiv.org

For this compound, theoretical approaches are being applied to:

Reactivity and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to understand and predict its reactivity. bohrium.comchemrxiv.org These calculations can explain why the C-I bond is more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions than the C-Cl bond. Global chemical reactivity descriptors can provide further insight into the molecule's stability and interaction potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound, QSAR models can be developed to correlate specific structural features with biological activity. chemrevlett.comchemrevlett.com These models can then be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis and testing. nih.govmdpi.comnih.gov Molecular docking studies can further elucidate how these molecules might bind to biological targets like proteins. chemrxiv.org

By combining theoretical predictions with empirical experimentation, the development of new chemistry and applications for this compound can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-4-iodo-2-methylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions on a pyridine scaffold. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in a polar solvent like dichloromethane under reflux. Chlorination at the 5-position may involve chlorinating agents such as POCl₃ or SOCl₂. Optimization includes controlling temperature (e.g., 60–80°C for iodination) and stoichiometric ratios to minimize byproducts like diiodinated species. Reaction progress can be monitored via TLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns: ¹H NMR identifies methyl protons (δ ~2.5 ppm) and pyridine ring protons, while ¹³C NMR distinguishes halogenated carbons. X-ray crystallography provides definitive structural validation; programs like ORTEP-III can generate thermal ellipsoid models to visualize bond lengths and angles, ensuring the iodine atom occupies the 4-position .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom at the 4-position serves as a strong leaving group in Suzuki-Miyaura or Ullmann couplings due to its low electronegativity compared to chlorine. The methyl group at the 2-position exerts steric hindrance, directing coupling reactions to the 4-position. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals torsional angles and non-covalent interactions (e.g., halogen bonding). For instance, the C–I bond length (~2.10 Å) and its orientation relative to the pyridine ring can distinguish between σ-hole interactions and steric effects. ORTEP-III visualizes anisotropic displacement parameters, aiding in distinguishing static disorder from dynamic motion .

Q. What experimental strategies can elucidate the reaction mechanism of iodine displacement in this compound?

  • Methodological Answer : Kinetic isotope effects (KIEs) using deuterated solvents or isotopically labeled reactants can identify rate-determining steps (e.g., oxidative addition in palladium-catalyzed reactions). Competitive experiments between 4-iodo and 5-chloro substituents under varying temperatures and catalysts (e.g., Pd(PPh₃)₄ vs. CuI) clarify thermodynamic vs. kinetic control .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?

  • Methodological Answer : Discrepancies may arise from solvent effects or dynamic processes (e.g., ring puckering). Variable-temperature NMR can detect conformational exchanges, while 2D techniques (COSY, NOESY) resolve overlapping signals. Cross-validation with high-level DFT calculations (B3LYP/6-311++G**) reconciles experimental and theoretical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.